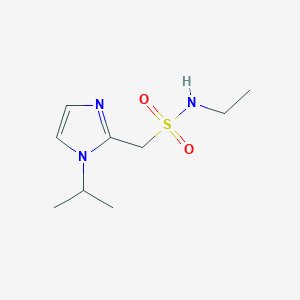![molecular formula C10H15N B13947448 3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13947448.png)
3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylbicyclo[221]heptane-2-carbonitrile is a bicyclic organic compound with the molecular formula C10H15N It is characterized by its unique bicyclo[221]heptane structure, which includes two methyl groups and a nitrile group attached to the carbon framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The nitrile group can be introduced through subsequent functionalization steps, such as the reaction of a suitable halide with a cyanide source under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and functionalization reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium cyanide (NaCN) or other cyanide sources can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines. Substitution reactions can lead to various nitrile derivatives.
Scientific Research Applications
3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile
- Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, acetate
Uniqueness
3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C10H15N/c1-6-3-8-4-9(6)10(5-11)7(8)2/h6-10H,3-4H2,1-2H3 |
InChI Key |
MKFSLBADTQAFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC1C(C2C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)




![3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13947409.png)







